molecular formula C20H25NO4S B2823928 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1421517-44-3

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2823928
CAS No.: 1421517-44-3
M. Wt: 375.48
InChI Key: UUQNXHVFCVOLQU-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a hydroxy group, a phenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclopropyl ketone, phenylacetic acid, and 4-methoxyphenylsulfonyl chloride.

    Step-by-Step Synthesis:

    Reaction Conditions: Typical conditions include temperatures ranging from 0°C to room temperature, inert atmosphere (e.g., nitrogen), and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:

    Continuous Flow Synthesis: Enhancing reaction efficiency and yield.

    Catalysis: Using catalysts to lower reaction times and improve selectivity.

    Purification: Employing techniques like crystallization, distillation, and chromatography for product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or catalytic hydrogenation.

    Substitution: Reagents like NaH (Sodium hydride) or K₂CO₃ (Potassium carbonate) in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Protein Binding: Studied for its binding affinity to various proteins.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases like cancer and inflammation.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

    Enzyme Inhibition: Binds to the active site of enzymes, inhibiting their activity.

    Receptor Binding: Interacts with cellular receptors, modulating signal transduction pathways.

    Protein Interaction: Forms complexes with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)ethanesulfonamide: Lacks the cyclopropyl group, which may affect its biological activity.

    N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-chlorophenyl)ethanesulfonamide: Substitution of the methoxy group with a chloro group, altering its reactivity and applications.

Uniqueness

    Structural Features: The presence of both cyclopropyl and methoxyphenyl groups provides unique steric and electronic properties.

    Reactivity: The combination of functional groups allows for diverse chemical reactions.

    Applications: Its unique structure makes it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S/c1-25-19-11-7-16(8-12-19)13-14-26(23,24)21-15-20(22,18-9-10-18)17-5-3-2-4-6-17/h2-8,11-12,18,21-22H,9-10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQNXHVFCVOLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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